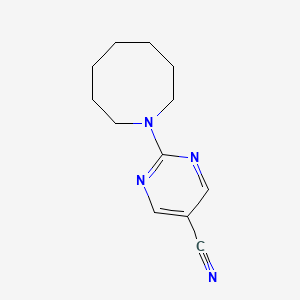
2-(Azocan-1-yl)pyrimidine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Azocan-1-yl)pyrimidine-5-carbonitrile is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in various biological processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azocan-1-yl)pyrimidine-5-carbonitrile typically involves the reaction of pyrimidine derivatives with azocane. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might involve the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(Azocan-1-yl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrimidine N-oxides, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
作用機序
The mechanism of action of 2-(Azocan-1-yl)pyrimidine-5-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), which are crucial in cancer cell survival and proliferation . The compound binds to the active sites of these enzymes, blocking their activity and leading to the induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Pyrimidine-5-carbonitrile derivatives: These compounds share a similar core structure but may have different substituents that alter their biological activity.
Azocane derivatives: Compounds containing the azocane ring system, which may exhibit different pharmacological properties.
Uniqueness
2-(Azocan-1-yl)pyrimidine-5-carbonitrile is unique due to its dual inhibitory action on EGFR and COX-2, making it a promising candidate for anticancer therapy. Its ability to induce apoptosis selectively in cancer cells while sparing normal cells further highlights its potential as a therapeutic agent .
特性
分子式 |
C12H16N4 |
|---|---|
分子量 |
216.28 g/mol |
IUPAC名 |
2-(azocan-1-yl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C12H16N4/c13-8-11-9-14-12(15-10-11)16-6-4-2-1-3-5-7-16/h9-10H,1-7H2 |
InChIキー |
UJKFXRPFUOJWQF-UHFFFAOYSA-N |
正規SMILES |
C1CCCN(CCC1)C2=NC=C(C=N2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B15055414.png)

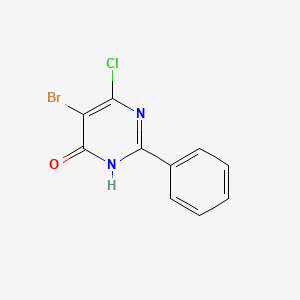
![3-Aminothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B15055426.png)
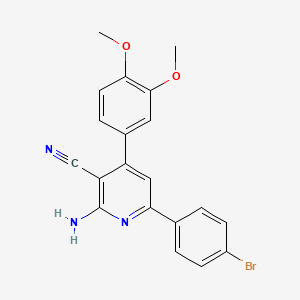
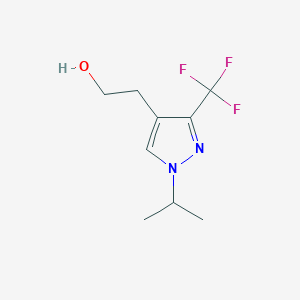
![4-(1H-Benzo[d]imidazol-2-yl)benzamide](/img/structure/B15055446.png)
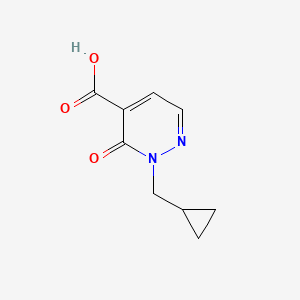
![Hexahydro-1H-pyrrolo[3,4-b]pyridin-7(7aH)-one](/img/structure/B15055456.png)
![2-(3-Chlorophenyl)-5-((2-methylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B15055467.png)
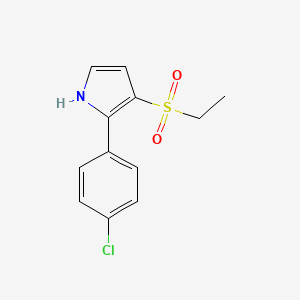
![1-(Furo[2,3-c]pyridin-7-yl)piperidine-4-carboxylic acid](/img/structure/B15055473.png)
![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine](/img/structure/B15055474.png)
![7-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15055488.png)
